Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Description

BenchChem offers high-quality Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAYAYQWGPUKMH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375910 | |

| Record name | (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-39-2 | |

| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxy-, (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid in Advanced Peptide Synthesis

Introduction: Embracing Structural Diversity with Non-canonical β-Amino Acids

In the landscape of modern drug discovery and materials science, peptides have emerged as highly specific and potent therapeutic agents. However, their application is often hampered by metabolic instability and conformational flexibility. The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of next-generation peptide design, offering a powerful toolkit to overcome these limitations.[1][2] Among these, β-amino acids are particularly valuable for their ability to induce stable, predictable secondary structures (e.g., helices and turns) in peptides, thereby creating peptidomimetics with enhanced enzymatic resistance and novel receptor-binding profiles.

This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid , a specialized β-amino acid building block. We will delve into its core properties, its strategic importance in solid-phase peptide synthesis (SPPS), and provide a field-proven protocol for its successful incorporation into target peptide sequences. The focus is not merely on the "how," but on the "why"—providing the causal, mechanistic insights required for researchers to innovate with confidence.

Core Compound Specifications

The precise identification and characterization of a starting material are paramount for reproducible and reliable synthesis. Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a chiral building block where the amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for the most common modern peptide synthesis strategy.[3]

| Property | Value | Source |

| CAS Number | 511272-39-2 | [4] |

| Molecular Formula | C₂₆H₂₅NO₆ | [4] |

| Molecular Weight | 447.48 g/mol | [4] |

| Appearance | White to off-white powder/crystals | Typical for Fmoc-amino acids |

| Purity (Typical) | ≥97% (HPLC) | [4] |

| Solubility | Soluble in DMF, NMP, DCM | Standard for SPPS reagents |

| Storage | 2-8°C, desiccated | Standard for Fmoc-amino acids |

Table 1: Physicochemical properties of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

The defining feature of this molecule is the (R)-configured β-amino group and the 2,3-dimethoxy substituted phenyl ring. The methoxy groups offer more than steric bulk; they can modulate electronic properties and potentially form key hydrogen bonds with target receptors, making this a valuable tool for structure-activity relationship (SAR) studies.

Strategic Application in Peptide and Peptidomimetic Design

The decision to incorporate a non-canonical amino acid like this one is driven by specific design goals. The primary application is within Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS), a robust and versatile method for building custom peptides on a solid support.[5]

Why choose this building block?

-

Inducing Stable Conformations: The β-amino acid backbone inherently restricts conformational freedom compared to α-amino acids. This pre-organization can enforce specific secondary structures, which is critical for mimicking the bioactive conformation of a natural peptide ligand while improving stability.

-

Enhancing Proteolytic Resistance: Peptidases that readily cleave peptide bonds between α-amino acids often fail to recognize the altered backbone of β-amino acid-containing peptides. This dramatically increases the in-vivo half-life of the resulting therapeutic candidate.

-

Fine-Tuning Pharmacological Properties: The 2,3-dimethoxy-phenyl side chain provides a unique steric and electronic profile. It can be used to probe hydrophobic pockets in a target protein or to block an undesirable interaction. Its distinct structure makes it a powerful component for creating diverse peptide libraries for screening and drug discovery.[6]

Experimental Protocol: Incorporation via Automated Fmoc-SPPS

This protocol outlines the standard, validated steps for coupling Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid using an automated peptide synthesizer. The logic behind each step is explained to ensure trustworthiness and adaptability.

Prerequisites:

-

Peptide synthesizer, pre-loaded with Rink Amide resin (or other appropriate resin).

-

High-purity solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Piperidine, Diisopropylethylamine (DIPEA), HBTU, HOBt.

Workflow Diagram:

Caption: Standard cycle for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Swelling:

-

Action: Swell the solid-phase resin (e.g., 100 mg) in DMF for 30 minutes.

-

Causality: This is a critical first step. Swelling the polystyrene beads ensures that all reactive sites are accessible to reagents, preventing failed couplings and truncated sequences.

-

-

Fmoc Deprotection:

-

Action: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

-

Causality: The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base to abstract the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group and formation of a dibenzofulvene-piperidine adduct, which is washed away. The two-stage treatment ensures complete deprotection without prolonged base exposure that could harm sensitive residues.

-

-

Washing:

-

Action: Wash the resin thoroughly with DMF (5-7 cycles).

-

Causality: Complete removal of piperidine is non-negotiable. Any residual base will neutralize the incoming activated carboxylic acid, leading to immediate failure of the coupling reaction.

-

-

Activation and Coupling:

-

Action: In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to react for 2-5 minutes. Add this activation mixture to the resin.

-

Causality: The carboxylic acid of the Fmoc-amino acid is not reactive enough to form a peptide bond on its own. HBTU/HOBt is a highly efficient coupling reagent system that converts the carboxylic acid into a more reactive acyl-O-benzotriazole ester. DIPEA is a non-nucleophilic base used to neutralize the resulting salts and maintain an optimal pH for the reaction. Pre-activation ensures the reactive species is fully formed before it contacts the free amine on the resin, maximizing coupling efficiency. Coupling is typically run for 45-90 minutes.

-

-

Post-Coupling Wash:

-

Action: Wash the resin with DMF (5-7 cycles) followed by DCM (2-3 cycles).

-

Causality: This step removes all unreacted reagents and soluble byproducts, ensuring the purity of the final peptide and preparing the resin for the next cycle.

-

-

Cycle Repetition and Final Cleavage:

-

Action: Repeat steps 2-5 for each subsequent amino acid in the sequence. After the final amino acid is coupled, perform a final deprotection (if the N-terminus is to be free) and wash. The peptide is then cleaved from the resin and side-chain protecting groups are removed simultaneously using a reagent cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

-

Conclusion and Future Outlook

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is more than just another building block; it is an enabling tool for sophisticated peptidomimetic design. Its unique β-amino acid backbone and substituted aromatic side chain provide researchers with precise control over peptide conformation, stability, and biological activity. By understanding the mechanistic principles of Fmoc-SPPS and the strategic rationale for incorporating such a molecule, drug development professionals can accelerate the discovery of novel peptide-based therapeutics with superior pharmacological profiles. The continued exploration of UAAs like this one will undoubtedly push the boundaries of medicinal chemistry and unlock new therapeutic possibilities.[1]

References

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens . National Center for Biotechnology Information (PMC). [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]

- NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . Royal Society of Chemistry Publishing. [Link]

-

Fmoc-beta-Ala-Gln(Trt)-OH | C42H39N3O6 . PubChem. [Link]

-

Fmoc-D-Phe(2,4-diCl)-OH [352351-61-2] . Aapptec Peptides. [Link]

-

(S)-Fmoc-beta-Phe(2-Br)-OH [507472-17-5] . Aapptec Peptides. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery . ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: Properties, Protocols, and Applications

Abstract

This technical guide provides an in-depth examination of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, a specialized β-amino acid derivative crucial for advanced peptide synthesis and the development of peptidomimetics. We will explore its core chemical properties, provide validated, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's function and utility.

Chemical Identity and Physicochemical Properties

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid building block. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, making it perfectly suited for the iterative nature of modern solid-phase peptide synthesis (SPPS).[1][2] The (R)-stereochemistry at the chiral center and the unique 2,3-dimethoxyphenyl side chain offer specific steric and electronic properties, enabling the design of peptides with constrained conformations and enhanced biological stability.

1.1. Structural Information

-

Systematic Name: (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2,3-dimethoxyphenyl)propanoic acid

-

Common Synonyms: Fmoc-D-β-Phe(2,3-diOMe)-OH

-

CAS Number: 511272-39-2[3]

-

Molecular Formula: C₂₆H₂₅NO₆[3]

-

Molecular Weight: 447.48 g/mol [3]

1.2. Physicochemical Data

The properties of this highly derivatized amino acid are summarized below. Data for closely related analogs are provided for context where specific data for the title compound is not publicly available.

| Property | Value | Source / Remarks |

| Molecular Weight | 447.48 g/mol | [3] |

| Appearance | White to off-white powder | Based on similar compounds.[4] |

| Purity | ≥98% (HPLC) | [3] |

| Melting Point | 134-140°C | Data for the analogous 2-methoxy derivative.[4] |

| Optical Rotation | [α]D²⁵ = +18 ± 2º (c=1 in DMF) | Data for the analogous 2-methoxy derivative.[4] |

| Storage Conditions | 2-8°C, sealed, dry | [5] |

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-SPPS.[2][4] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[6] The use of high-purity building blocks is critical, as it leads to higher yields, simplifies purification, and ensures regulatory compliance in GMP manufacturing environments.[6][7]

The general workflow for incorporating an Fmoc-protected amino acid is a cyclical process involving two key chemical transformations: deprotection of the N-terminal Fmoc group and coupling of the next activated Fmoc-amino acid.

Caption: General workflow for one cycle of Fmoc-SPPS.

2.1. Protocol 1: N-Terminal Fmoc Group Deprotection

The Fmoc group is cleaved under mild basic conditions, typically using piperidine, which proceeds via a β-elimination mechanism.[8] This step is critical as it liberates the free amine required for the subsequent coupling reaction.

Methodology:

-

Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30-60 minutes.

-

Causality: Proper swelling of the resin is essential to ensure that all reactive sites are accessible to reagents, preventing incomplete reactions.

-

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.[9]

-

Causality: This initial, shorter treatment removes the bulk of the Fmoc groups. The dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[8]

-

-

Final Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes.

-

Causality: A second treatment ensures the complete removal of all Fmoc groups, which is critical for achieving high peptide purity.

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[9]

-

Causality: Extensive washing is mandatory to remove all traces of piperidine. Residual base will neutralize the acidic activation reagents in the subsequent coupling step, inhibiting peptide bond formation.

-

-

Validation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

2.2. Protocol 2: Peptide Bond Formation (Coupling)

The carboxylic acid of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid must be activated to facilitate nucleophilic attack by the resin-bound free amine.[10] Aminium-based reagents like HBTU are commonly employed for this purpose, offering high efficiency and low rates of racemization.[11]

Caption: Coupling of the title compound in Fmoc-SPPS.

Methodology:

-

Prepare Activation Solution: In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (3-5 equivalents), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Pre-activate for 2-5 minutes.

-

Causality: Using an excess of reagents drives the reaction to completion. Pre-activation forms the reactive HOBt-ester of the amino acid, ensuring rapid and efficient coupling once added to the resin. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize acidic byproducts.[10]

-

-

Coupling Reaction: Add the activation solution to the deprotected, washed resin. Agitate for 1-2 hours at room temperature.

-

Causality: The activated carboxyl group reacts with the free N-terminal amine on the resin to form a stable amide (peptide) bond.[10] The bulky nature of the dimethoxyphenyl side chain may require a slightly longer coupling time compared to standard alpha-amino acids.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times).

-

Causality: Washing removes excess reagents and byproducts, preparing the resin for the next deprotection cycle.

-

-

Validation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Applications in Drug Discovery and Peptidomimetics

The unique structure of this β-amino acid makes it a valuable tool for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

-

Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo. The β-amino acid backbone is not recognized by most proteases, significantly increasing the half-life of the resulting molecule.

-

Conformational Constraint: The bulky 2,3-dimethoxyphenyl group restricts the rotational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, increasing its affinity and selectivity for a biological target.[12]

-

Modulation of Secondary Structure: The incorporation of β-amino acids can induce novel secondary structures, such as helices and turns, that are different from the classic α-helices and β-sheets found in proteins. This allows for the exploration of new structural space in drug design.

Caption: Comparison of α- and β-peptide backbones.

Analytical Characterization

Ensuring the purity and identity of the amino acid building block is paramount for successful synthesis.[13]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity of ≥98% is recommended.[4]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the Fmoc, dimethoxyphenyl, and propionic acid moieties.

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

-

Chiral Purity Analysis: Specialized HPLC or GC methods are used to confirm the enantiomeric purity ((R)-configuration), as even small amounts of the wrong enantiomer can significantly impact the final peptide's biological activity.[7][13]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely published, data from analogous Fmoc-amino acids suggests the following precautions:

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation.[14]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place (2-8°C).[5]

Conclusion

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a sophisticated chemical tool for peptide chemists and drug developers. Its utility extends beyond that of a simple spacer; it is an enabling reagent for the creation of next-generation peptide therapeutics with enhanced stability and tailored conformations. The protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this unique building block in research and development settings.

References

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 686703, (3R)-3-amino-3-phenylpropanoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158720422. [Link]

-

AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. [Link]

-

Fields, C. G., et al. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-304. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Majer, P., et al. (2017). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 22(10), 1649. [Link]

-

Next Peptide. (n.d.). Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. [Link]

-

Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Manresà, E., et al. (2022). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023371, Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. [Link]

-

Thompson, R. E., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 27(10), 1505-1510. [Link]

-

Eurofins. (2021). Analytical Method Summaries. [Link]

-

Fields, C. G., et al. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Wikipedia. (n.d.). Propionic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Modern Peptide Synthesis. [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | Next Peptide [nextpeptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. renyi.hu [renyi.hu]

- 12. Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid [myskinrecipes.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

β-Amino acids are non-proteinogenic analogues of α-amino acids that confer unique structural and functional properties to peptides and small molecule therapeutics. Their incorporation can induce stable secondary structures, such as helices and sheets, and importantly, enhance resistance to enzymatic degradation, a critical attribute for drug candidates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal strategy in peptide assembly. This guide provides a comprehensive overview of the principal synthetic routes to enantiomerically pure Fmoc-protected β-amino acids, offering field-proven insights into the causality behind experimental choices and detailed, step-by-step protocols for key methodologies.

The Strategic Importance of β-Amino Acids in Modern Chemistry

The one-carbon shift in the backbone of β-amino acids compared to their α-counterparts fundamentally alters their conformational preferences and biological properties. This seemingly subtle change has profound implications for medicinal chemistry and drug development. Peptides incorporating β-amino acids, often referred to as β-peptides, can fold into stable, predictable secondary structures, including helices, turns, and sheets.[1] This structural stability, coupled with a remarkable resistance to proteolytic degradation, makes them highly attractive scaffolds for mimicking bioactive peptides and developing novel therapeutics with improved pharmacokinetic profiles.[2] Fmoc-protected β-amino acids are the essential building blocks for the assembly of these promising molecules via SPPS.

Core Synthetic Strategies for Fmoc-β-Amino Acids

The synthesis of enantiomerically pure Fmoc-protected β-amino acids is a challenging yet crucial task. Several robust methods have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, stereochemistry, and scalability.

Arndt-Eistert Homologation: A Classic Route from α-Amino Acids

The Arndt-Eistert synthesis is a reliable and widely used method for the one-carbon homologation of carboxylic acids, making it an ideal choice for converting readily available, chiral α-amino acids into their corresponding β³-analogs.[3] The reaction sequence involves the activation of an N-protected α-amino acid, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile to yield the homologous carboxylic acid.[4]

Causality Behind Experimental Choices:

-

N-Protection: The α-amino group must be protected, and the Fmoc group is well-suited for this role as it is stable to the conditions of the Arndt-Eistert reaction.

-

Carboxylic Acid Activation: The carboxylic acid is typically converted to an acid chloride or a mixed anhydride to facilitate the reaction with diazomethane. The use of triethylamine in the diazomethane solution (Newman-Beal modification) is crucial to scavenge the HCl generated, thus preventing the formation of α-chloromethylketone side-products.[3]

-

Wolff Rearrangement: This key step is often catalyzed by silver salts (e.g., silver benzoate) and can be promoted by sonication to ensure a clean and efficient reaction.[5] The rearrangement proceeds with retention of stereochemistry at the α-carbon.[4]

Table 1: Representative Yields for Arndt-Eistert Homologation of Fmoc-α-Amino Acids

| Starting Fmoc-α-Amino Acid | Product Fmoc-β³-Amino Acid | Overall Yield (%) |

| Fmoc-Ala-OH | Fmoc-β³-HomoAla-OH | High |

| Fmoc-Val-OH | Fmoc-β³-HomoVal-OH | High |

| Fmoc-Phe-OH | Fmoc-β³-HomoPhe-OH | High |

| Fmoc-Trp(Boc)-OH | Fmoc-β³-HomoTrp(Boc)-OH | High |

Yields are generally reported as high in the literature for this two-step process.[1]

Diagram 1: Arndt-Eistert Homologation Workflow

Caption: Workflow of the Arndt-Eistert homologation.

Asymmetric Aminohydroxylation: A Stereoselective Approach

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of alkenes into vicinal amino alcohols.[6] This reaction can be adapted for the synthesis of Fmoc-protected β-amino acids, particularly from α,β-unsaturated esters like cinnamates.[7] The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the amination, allowing for precise control over the stereochemistry of the newly formed chiral centers.[7][8]

Causality Behind Experimental Choices:

-

Nitrogen Source: N-chlorofluorenyl carbamate (FmocNHCl) can be used as a practical and storable nitrogen source to directly install the Fmoc-protected amine.[9][10]

-

Ligand Selection: The use of cinchona alkaloid-derived ligands with a phthalazine (PHAL) or anthraquinone (AQN) core is critical for achieving high enantioselectivity. Interestingly, the AQN ligands can reverse the regioselectivity of the addition to cinnamates, providing access to either β-amino-α-hydroxy or α-amino-β-hydroxy products.[7]

-

Reaction Conditions: The reaction is typically carried out in a biphasic solvent system (e.g., t-BuOH/H₂O) with catalytic amounts of an osmium source.

Table 2: Asymmetric Aminohydroxylation of Alkenes for Fmoc-Protected Amino Alcohol Synthesis

| Alkene Substrate | Chiral Ligand | Product | Enantiomeric Ratio (er) |

| Styrene | (DHQD)₂PHAL | (R)-Fmoc-2-amino-1-phenylethanol | >95:5 |

| Methyl Cinnamate | (DHQ)₂AQN | Fmoc-protected Phenyl Serine derivative | High ee |

| Various Alkenes | (DHQD)₂PHAL or (DHQ)₂PHAL | Fmoc-protected Amino Alcohols | Generally >90:10 |

Data compiled from Moreira et al., 2019.[9]

Diagram 2: Sharpless Asymmetric Aminohydroxylation

Caption: Key steps in the Sharpless Asymmetric Aminohydroxylation.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and atom-economical route to β-amino acids.[11] The development of chiral catalysts has enabled highly enantioselective versions of this reaction, providing access to a wide range of β-amino acid derivatives.[12]

Causality Behind Experimental Choices:

-

Nucleophile: Ammonia equivalents or protected amines are used as nucleophiles.

-

Catalyst: Chiral Lewis acids or organocatalysts are employed to control the stereochemical outcome of the addition.

-

Substrate: α,β-Unsaturated esters, amides, and ketones are common Michael acceptors.

While direct conjugate addition of an Fmoc-protected amine is less common, a more practical approach involves the addition of a different nitrogen nucleophile (e.g., a carbamate) followed by deprotection and subsequent Fmoc protection.[13]

Enzymatic Kinetic Resolution

Enzymatic methods offer an environmentally friendly and highly selective approach to obtaining enantiomerically pure compounds.[14] Kinetic resolution of racemic β-amino acid esters using lipases is a common strategy. The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other unreacted. The two enantiomers, now in different chemical forms (acid and ester), can be easily separated.[15]

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used due to their broad substrate tolerance and high enantioselectivity.[16]

-

Reaction Medium: The choice of solvent is critical for enzyme activity and can influence the enantioselectivity of the resolution.

-

Subsequent Protection: After separation, the desired enantiomer (either the free acid or the ester, which is subsequently hydrolyzed) is protected with an Fmoc group.

The Fmoc-Protection Strategy

The introduction of the Fmoc group is a critical step in preparing these building blocks for SPPS. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form side products.[17]

Causality Behind Experimental Choices:

-

Base: The reaction is carried out under basic conditions (e.g., aqueous sodium bicarbonate or sodium carbonate) to deprotonate the amino group of the β-amino acid, making it nucleophilic.[18]

-

Solvent: A mixed aqueous-organic solvent system (e.g., dioxane/water or THF/water) is typically used to dissolve both the amino acid and the Fmoc-reagent.[18]

-

Work-up: An acidic work-up is performed to protonate the carboxylic acid and allow for extraction into an organic solvent.

Detailed Experimental Protocols

Protocol for Arndt-Eistert Synthesis of Fmoc-β³-Homoalanine-OH from Fmoc-L-Alanine-OH

Step 1: Synthesis of Fmoc-L-Alanyl-diazomethane

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Fmoc-L-Alanine-OH (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatiles. The resulting Fmoc-L-alanyl chloride is used immediately in the next step.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Slowly add the ethereal solution of diazomethane (2-3 eq) to the cooled acid chloride solution until a persistent yellow color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazoketone, which can be purified by column chromatography if necessary.

Step 2: Wolff Rearrangement to Fmoc-β³-Homoalanine-OH

-

Dissolve the Fmoc-L-alanyl-diazomethane (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

-

Add silver benzoate (0.1 eq) as a catalyst.

-

Subject the reaction mixture to ultrasonication at room temperature or gentle heating (40-50 °C) until the evolution of nitrogen ceases and the reaction is complete as monitored by TLC.[5]

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford pure Fmoc-β³-Homoalanine-OH.

Protocol for Fmoc-Protection of a β-Amino Acid using Fmoc-OSu

-

Dissolution: Dissolve the β-amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

-

Addition of Fmoc-OSu: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane or acetone with vigorous stirring.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate of the Fmoc-protected β-amino acid should form.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Fmoc-β-amino acid.[18]

Conclusion

The synthesis of Fmoc-protected β-amino acids is a vital enabling technology for the advancement of peptide-based therapeutics and peptidomimetics. The choice of synthetic strategy is dictated by the desired target structure, available starting materials, and required stereochemical purity. The Arndt-Eistert homologation provides a reliable route from α-amino acids, while asymmetric methods like the Sharpless aminohydroxylation offer elegant solutions for the stereocontrolled synthesis of more complex β-amino acids. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to confidently and efficiently synthesize these valuable building blocks for their drug discovery and development programs.

References

- Liao, B.-R., Hong, Y.-Y., Xu, J., & Liu, B. (2004). Synthesis of Chiral Unnatural N-Fmoc-β-homoamino Acids(III) via Arndt-Eistert Reaction. Chinese Journal of Organic Chemistry, 24(1), 63-66.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Wikipedia. (n.d.). Arndt–Eistert reaction.

- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.

- PMC. (n.d.).

- MDPI. (2010). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers.

- MDPI. (2010).

- ACS Publications. (2019).

- Sci-Hub. (2007). Enantioselective organocatalytic conjugate addition of amines to α,β-unsaturated aldehydes: one-pot asymmetric synthesis of β-amino acids and 1,3-diamines.

- ResearchGate. (n.d.).

- ResearchGate. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu.

- NROChemistry. (n.d.).

- PubMed. (1999).

- Semantic Scholar. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu.

- MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.

- ResearchGate. (n.d.). Synthesis of Fmoc-/Boc-/Z-beta-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-alpha-amino acids employing BOP and PyBOP.

- Sci-Hub. (2007). Enantioselective Organocatalytic Conjugate Addition of Amines to α,β‐Unsaturated Aldehydes: One‐Pot Asymmetric Synthesis of β‐Amino Acids and 1,3‐Diamines.

- The Scripps Research Institute. (n.d.).

- PubMed. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source.

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

- PubMed. (2018).

- PubMed. (2010).

- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.

- RSC Publishing. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids.

- Semantic Scholar. (1990).

Sources

- 1. sioc-journal.cn [sioc-journal.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]

- 8. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 9. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in Peptide Synthesis

This guide provides a comprehensive technical overview of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, a specialized amino acid derivative crucial for the synthesis of complex peptides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this compound, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and the fundamental principles governing its use.

Introduction: The Strategic Advantage of a Modified Phenylalanine Derivative

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a non-canonical amino acid building block that offers unique structural motifs for peptide design. The presence of the 2,3-dimethoxy substitution on the phenyl ring introduces conformational constraints and potential for enhanced binding interactions, making it a valuable tool in medicinal chemistry and the development of novel peptide therapeutics. Its integration into a peptide sequence is facilitated by the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a cornerstone of modern solid-phase peptide synthesis.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is paramount for its effective utilization in synthesis protocols.

| Property | Value | Source(s) |

| Molecular Weight | 447.48 g/mol | [1][2][3][4] |

| Molecular Formula | C26H25NO6 | [1][4] |

| CAS Number | 511272-39-2 | [1][2][3][4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM) | |

| Storage | 2-8°C, sealed in a dry environment | [1] |

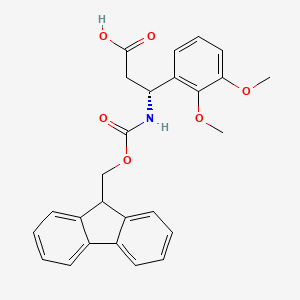

The chemical structure of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

The Core of Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is intrinsically linked to the Fmoc/tBu strategy of SPPS. This method relies on the base-lability of the Fmoc group for the temporary protection of the α-amino group, while acid-labile protecting groups are used for the side chains. This orthogonal protection scheme is a cornerstone of modern peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains on a solid support.

The Cyclical Nature of Fmoc SPPS

The synthesis of a peptide using the Fmoc strategy is a cyclical process involving three main steps for each amino acid addition:

-

Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thorough washing of the resin to remove the deprotection reagents and byproducts.

-

Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF. The mechanism proceeds via a β-elimination reaction.

The process is initiated by the abstraction of the acidic proton on the fluorenyl group by the base (piperidine). This results in the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide. The dibenzofulvene is then scavenged by the piperidine to form a stable adduct, driving the reaction to completion.

Caption: The mechanism of Fmoc deprotection using piperidine.

Experimental Protocol: Incorporation of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

The following is a generalized, yet detailed, protocol for the manual incorporation of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a peptide sequence on a solid support.

Materials and Reagents

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Syringe reactors or peptide synthesis vessel

-

Shaker or vortexer

Step-by-Step Protocol

Step 1: Resin Swelling

-

Place the desired amount of resin in a syringe reactor.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution.

Step 3: Washing

-

Wash the resin thoroughly with DMF (5 x 1-minute washes).

-

Wash the resin with DCM (3 x 1-minute washes).

-

Wash the resin again with DMF (3 x 1-minute washes).

Step 4: Coupling of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

-

In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA or Collidine (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

Step 5: Post-Coupling Washing

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1-minute washes).

-

Wash the resin with DCM (3 x 1-minute washes).

At this point, the cycle can be repeated from Step 2 for the addition of the next amino acid in the sequence.

Step 6: Final Cleavage and Deprotection

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Conclusion: Enabling Novel Peptide Architectures

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a powerful tool for peptide chemists and drug developers. Its unique structure allows for the introduction of novel conformational and electronic properties into peptide backbones, paving the way for the design of next-generation therapeutics with enhanced efficacy and specificity. The successful application of this and other specialized amino acids hinges on a solid understanding of the principles of Fmoc SPPS and the meticulous execution of established protocols.

References

-

iChemical. (n.d.). Product Category Search. Retrieved from [Link]

Sources

- 1. 511272-39-2|(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. Product Category Search | iChemical.com [ichemical.com]

- 3. onlineshopblob.blob.core.windows.net [onlineshopblob.blob.core.windows.net]

- 4. [BLD Pharma 대리점 에이아이바이오허브] (Fmoc-D-β-Phe(2,3-dimethoxy)-OH,511272-39-2 ) | AI바이오허브 [aibiohub.co.kr]

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid for Advanced Peptide Synthesis

In the landscape of modern drug discovery and materials science, peptides offer a unique combination of specificity, efficacy, and biocompatibility. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of advanced peptide design, enabling chemists to introduce novel structural constraints, enhance proteolytic stability, and modulate pharmacological activity. Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS No. 511272-39-2) is one such specialized building block.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the significance of this β-amino acid, provides a framework for supplier qualification, outlines rigorous quality control protocols, and offers a detailed methodology for its successful incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Molecular Significance and Applications

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a chiral β-amino acid derivative. Its utility in peptide synthesis stems from several key structural features:

-

β-Amino Acid Backbone: Incorporation of β-amino acids into a peptide chain alters the natural backbone spacing, leading to the formation of unique secondary structures (β-peptides). This structural perturbation is a powerful tool for creating peptidomimetics with enhanced resistance to enzymatic degradation.

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for Nα-protection in SPPS.[2] Its lability to mild basic conditions (typically piperidine) while remaining stable to acidic and nucleophilic reagents provides the orthogonality required for complex, multi-step syntheses.[]

-

(R)-Stereochemistry: The defined stereocenter is critical for controlling the final three-dimensional conformation of the peptide, which is inextricably linked to its biological activity.

-

2,3-Dimethoxy-Phenyl Moiety: The aromatic side chain, substituted with two methoxy groups at the ortho and meta positions, introduces specific steric and electronic properties. This can influence peptide conformation, stability, and intermolecular interactions with biological targets like receptors or enzymes.[4][5] The substitution pattern can be leveraged to fine-tune binding affinity and pharmacokinetic properties in drug design.[6]

This unique combination of features makes the compound a valuable building block for synthesizing enzyme inhibitors, receptor ligands, and novel biomaterials where precise conformational control and enhanced stability are paramount.[5]

Supplier Identification and Qualification

The specialized nature of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid means it is not as ubiquitous as standard proteinogenic amino acids. Identifying a reliable supplier is a critical first step that directly impacts experimental reproducibility and success.

Identifying Potential Suppliers

Initial sourcing can be performed through chemical database searches using the compound name and, more reliably, its CAS number: 511272-39-2 .[1] Suppliers may range from large, well-known chemical catalogs to smaller, specialized companies focused on peptide synthesis reagents or custom synthesis. One such supplier that lists this specific compound is Next Peptide.[1]

A Framework for Supplier Qualification

A rigorous qualification process is essential to ensure the quality and consistency of the starting material. The following workflow provides a robust framework for vetting potential suppliers.

Caption: A logical workflow for qualifying a new supplier.

Quality Control and Incoming Material Analysis

Before any synthesis, the identity, purity, and integrity of the Fmoc-amino acid must be rigorously verified. A high reported HPLC purity alone can be misleading, as critical impurities may not be resolved by standard methods.

Key Quality Parameters and Recommended Specifications

The following table summarizes the critical quality control (QC) tests, methodologies, and recommended specifications for accepting a new lot of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

| Parameter | Method | Recommended Specification | Rationale for Analysis |

| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with structure | Confirms the chemical structure and absence of major structural impurities. |

| Mass Spectrometry (MS) | Molecular ion peak matches calculated mass | Confirms the correct molecular weight. | |

| Purity | HPLC (220 nm & 265 nm) | ≥ 99.0% | Ensures the primary component is the desired product. |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (R)-enantiomer | Critical for ensuring the stereochemical integrity of the final peptide. |

| Common Impurities | HPLC/MS | Free Amino Acid: ≤ 0.2% | Prevents double insertion events during synthesis. |

| Fmoc-β-Ala-OH: ≤ 0.1% | A known impurity from Fmoc-OSu reagents that can be incorporated into the peptide.[7][8] | ||

| Dipeptide (Fmoc-Xaa-Xaa-OH): ≤ 0.1% | Arises from side reactions during Fmoc protection; leads to insertion impurities.[9] | ||

| Residuals | Karl Fischer Titration | Water Content: ≤ 0.5% | Water can interfere with activation and coupling reactions. |

| Gas Chromatography (GC) | Residual Solvents: Per USP <467> | Ensures no detrimental solvents from manufacturing are present. |

Protocol: Analytical HPLC for Purity Assessment

This protocol provides a general method for verifying the purity of the incoming amino acid derivative.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Sample: Dissolve ~1 mg of the compound in 1 mL of 50:50 Solvent A:B.

Method:

-

Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for 10 minutes.

-

Injection: Inject 10 µL of the sample solution.

-

Gradient Elution:

-

5% to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to 5% Solvent B over 1 minute.

-

-

Detection: Monitor absorbance at 220 nm (for the peptide bond) and 265 nm (characteristic of the Fmoc group).

-

Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this building block is its incorporation into a growing peptide chain on a solid support. The following sections detail the chemical logic and a validated protocol for this process.

The SPPS Cycle: A Conceptual Overview

SPPS is a cyclical process that builds a peptide sequence while one end is anchored to an insoluble resin.[10] This simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration. The cycle for adding one amino acid involves two key chemical transformations: Nα-deprotection and coupling.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

This protocol details a single coupling cycle for adding the title compound to a resin-bound peptide with a free N-terminal amine.

Scale: 0.1 mmol Resin: Standard polystyrene resin (e.g., Wang, Rink Amide) with a pre-existing peptide chain.

Materials:

-

Peptide-resin (swollen in N,N-Dimethylformamide, DMF).

-

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (4 equivalents, ~0.4 mmol).

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 equivalents).

-

N,N-Diisopropylethylamine (DIEA) or Collidine (8 equivalents).

-

Anhydrous, amine-free DMF.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

Workflow:

Part A: Pre-Coupling Deprotection (If necessary)

-

Resin Preparation: If the starting peptide-resin is N-terminally Fmoc-protected, begin here. Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Removal: Drain the DMF. Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) and agitate for 3 minutes. Drain.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 10 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL). This step is critical to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

-

Validation (Kaiser Test): Take a small sample of resin beads (~5 mg). Add 2-3 drops each of Kaiser test reagents A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine). Heat for 2-3 minutes. A deep blue color indicates the presence of a free primary amine and successful deprotection.

Part B: Amino Acid Activation and Coupling

-

Activation Solution: In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and HATU in DMF (~2 mL).

-

Base Addition: Add DIEA to the activation solution. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

-

Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid to a reactive OAt-ester. This is often preferred for sterically hindered or unusual amino acids to ensure rapid and complete coupling, minimizing side reactions like racemization.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

-

Reaction Time: Allow the coupling to proceed for 1-2 hours. The substitution on the phenyl ring may cause some steric hindrance, necessitating a longer coupling time than for a standard amino acid.

-

Monitoring: After the reaction time, perform a Kaiser test on a small sample of resin. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling may be incomplete; extend the reaction time or consider a second coupling step.

-

Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (2x).

The resin is now ready for the deprotection of its new N-terminal Fmoc group to allow for the addition of the next amino acid in the sequence.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the 2,3-dimethoxy-phenyl group. 2. Poor resin swelling or peptide aggregation. 3. Insufficient activation/reagent quality. | 1. Double couple: repeat the coupling step with a fresh solution of activated amino acid. 2. Use a more powerful coupling reagent like COMU®. 3. Add a chaotropic agent like 0.5 M LiCl to the coupling solution to disrupt aggregation. |

| Fmoc Deprotection is Sluggish | 1. Sterically hindered environment around the N-terminus. 2. Degraded piperidine solution (absorbed CO₂). | 1. Increase deprotection time (e.g., 2 x 15 min). 2. Use a freshly prepared piperidine/DMF solution. 3. For very difficult cases, consider using a stronger base like 2% DBU / 2% piperidine in DMF, but be cautious as this can increase aspartimide formation.[11] |

| Appearance of Deletion Sequences in Final Peptide | Incomplete coupling or deprotection at a previous cycle. | Re-evaluate coupling and deprotection monitoring. Ensure Kaiser tests are performed correctly at each step. Optimize coupling times and reagent choice based on the specific sequence. |

Conclusion

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a specialized chemical tool that empowers peptide chemists to access novel structures with potentially superior therapeutic properties. Its successful application is not merely a matter of following a standard protocol but depends on a holistic approach that begins with diligent supplier qualification, is verified by stringent in-house quality control, and is executed with a chemically sound and carefully monitored synthesis strategy. By understanding the unique characteristics of this building block and anticipating potential challenges such as steric hindrance, researchers can confidently and reproducibly incorporate it into their synthetic targets, pushing the boundaries of peptide science and drug discovery.

References

-

Next Peptide. (n.d.). 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Retrieved from [Link]

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Available at: [Link]

-

Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. A. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97. Available at: [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B. (2011). Introduction to Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

-

MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. Retrieved from [Link]

-

J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid. Retrieved from [Link]

-

Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

-

García-Martín, F., et al. (2017). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 19(8), 497-516. Available at: [Link]

- White, P., et al. (2004). The Fmoc-solid phase synthesis of C-terminal peptide thioesters. Journal of Peptide Science, 10(1), 18-26.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

- 1. 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | Next Peptide [nextpeptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

structure of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: A Strategic Building Block for Advanced Peptide Therapeutics

Introduction: In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and rapid clearance. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. This guide provides a detailed technical overview of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, a specialized building block designed to impart favorable structural and pharmacokinetic properties to peptide drug candidates. We will explore its molecular architecture, the rationale behind its design, its practical application in synthesis, and its impact on drug development, from the perspective of a senior application scientist.

Chapter 1: Molecular Profile and Physicochemical Properties

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a chiral, N-terminally protected β-amino acid derivative. Its structure is meticulously designed with distinct functional components that each serve a strategic purpose in peptide synthesis and medicinal chemistry.

Caption: Chemical .

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 511272-39-2 | [1] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1] |

| Molecular Weight | 447.48 g/mol | [1] |

| MDL Number | MFCD03428020 | [1] |

| Appearance | White to off-white powder | (Typical) |

| Purity (HPLC) | ≥98% | (Typical) |

| Storage | 2-8°C, desiccated | (Typical) |

| Melting Point | Not available. For comparison, the 2-methoxy analog is 134-140°C. | [2] |

| Optical Rotation | Not available. For comparison, the 2-methoxy analog is [a]D25 = +18 ± 2º (C=1 in DMF). | [2] |

Chapter 2: The Strategic Rationale for Use in Peptide Chemistry

The utility of this molecule is not accidental; it is a product of rational design. Each component is chosen to address specific challenges in peptide synthesis and therapeutic development.

-

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the cornerstone of its application in modern Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides robust protection for the α-amino group during the coupling of the carboxyl terminus. Its key advantage is its lability to mild basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions often used for final cleavage from the resin. This orthogonality is crucial for synthesizing complex or modified peptides where acid-sensitive moieties, such as glycosylations, might be present.[3]

-

The β-Amino Acid Backbone: Unlike natural α-amino acids, the presence of an additional carbon atom between the carboxyl and amino groups fundamentally alters the peptide backbone. This extension has two profound consequences:

-

Conformational Constraint: The β-amino acid backbone encourages the formation of unique and stable secondary structures, such as various helices and turns, that are inaccessible to α-peptides. These "foldamers" can mimic the three-dimensional structures of natural peptides required for biological recognition.[4]

-

Proteolytic Resistance: Endogenous proteases are highly specific enzymes that have evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of β-peptides disrupts these recognition motifs, rendering the resulting peptide highly resistant to enzymatic degradation.[5][6] This is a critical feature for increasing the in vivo half-life of peptide therapeutics.[4]

-

-

The (R)-Stereocenter: Biological systems are inherently chiral. The interaction between a peptide ligand and its receptor target is stereospecific. The defined (R)-configuration at the C3 carbon is therefore essential. Using an enantiomerically pure building block ensures the synthesis of a single, well-defined final peptide, which is a regulatory and functional prerequisite for any therapeutic agent. A racemic mixture would lead to a complex set of diastereomeric peptides with different activities and potential side effects.

-

The 2,3-Dimethoxy-Phenyl Moiety: The substitution pattern on the aromatic side chain is a critical element of medicinal chemistry design.

-

Modulation of Physicochemical Properties: Phenyl rings in drug candidates are often sites of metabolic attack (e.g., hydroxylation by cytochrome P450 enzymes) and can contribute to poor solubility.[7] The addition of methoxy groups serves to modulate the electronic properties of the ring, potentially blocking sites of oxidation and improving metabolic stability.[8] Studies on similar motifs have shown that dimethoxy substitution can lead to excellent metabolic stability and absorption profiles.[9]

-

Steric Influence and Target Binding: The 2,3-dimethoxy substitution provides specific steric bulk and hydrogen bond accepting capabilities that can be exploited to fine-tune the binding affinity and selectivity of the peptide for its biological target. This substitution pattern is less common than others (e.g., 4-methoxy), offering a unique tool for navigating the chemical space during lead optimization.

-

Chapter 3: Synthesis and Quality Control

While this guide focuses on application, an understanding of the molecule's origin is vital for appreciating its quality. A plausible and efficient synthetic approach involves a stereoselective Mannich-type reaction.

Plausible Synthetic Outline:

-

Core Synthesis via Mannich Reaction: The key C-C and C-N bonds of the β-amino acid core can be formed via a three-component reaction. This would involve reacting 2,3-dimethoxybenzaldehyde with a suitable amine (e.g., a chiral auxiliary to set the (R)-stereocenter) and a ketone or enolate equivalent. This approach is a powerful method for generating β-amino carbonyl compounds.[10]

-

Fmoc Protection: Following the formation of the chiral β-amino acid core and removal of any auxiliary groups, the free amine is protected. This is typically achieved by reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture.

-

Purification and Verification: The final product is purified, typically by crystallization or chromatography, to achieve the high purity (>98%) required for SPPS.

Quality Control (QC) Protocol: As a self-validating system, every batch of this reagent must be rigorously tested.

-

Identity and Purity (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary tool. A reversed-phase HPLC method (e.g., using a C18 column with an acetonitrile/water gradient) confirms the purity of the compound, while the mass spectrometer verifies that its molecular weight matches the expected value of 447.48 g/mol .[1]

-

Structural Confirmation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy are used to confirm the chemical structure, ensuring the correct placement of all functional groups, including the Fmoc group and the 2,3-dimethoxy substituents.

-

Stereochemical Integrity (Chiral HPLC): To ensure enantiomeric purity, the compound is analyzed using a chiral HPLC column. This is critical to confirm the absence of the (S)-enantiomer, which would compromise the integrity of the final peptide.

Chapter 4: Application in Solid-Phase Peptide Synthesis (SPPS): A Core Protocol

The incorporation of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a growing peptide chain follows the standard Fmoc-SPPS workflow. However, as a sterically hindered β-amino acid, the coupling step requires careful consideration to ensure high efficiency.

Sources

- 1. 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | Next Peptide [nextpeptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Amino ketone synthesis by addition [organic-chemistry.org]

Expanding the Proteome: A Technical Guide to the Role of Unnatural Amino Acids in Peptide Synthesis

Abstract